1,3-Dimethylanthracene
Description
Contextualization of Alkylated Anthracenes within Polycyclic Aromatic Hydrocarbon Chemistry
Alkylated anthracenes are a significant subclass of polycyclic aromatic hydrocarbons (PAHs), which are compounds characterized by two or more fused aromatic rings. The parent molecule, anthracene (B1667546), is a three-ring aromatic system that serves as a fundamental building block in organic chemistry. The introduction of alkyl groups, such as the two methyl groups in 1,3-Dimethylanthracene, onto this core structure dramatically influences the molecule's physicochemical properties.
These alkyl substituents modify the electronic and steric nature of the parent anthracene. As electron-donating groups, they increase the electron density of the π-system, which can alter the molecule's reactivity, absorption, and fluorescence characteristics. The position of these alkyl groups is critical; different isomers, such as 1,2-dimethylanthracene (B11751595) or 9,10-dimethylanthracene (B165754), exhibit distinct properties compared to the 1,3-isomer due to variations in steric hindrance and electronic effects. ontosight.aisigmaaldrich.com This isomeric differentiation is a central theme in the study of alkylated PAHs, as it allows for the fine-tuning of molecular properties for specific applications.
Unique Structural and Electronic Features of this compound Isomers
This compound possesses the molecular formula C16H14 and a molar mass of 206.28 g/mol . nih.gov The placement of methyl groups at the 1 and 3 positions on an outer ring of the anthracene core creates an asymmetric structure. This asymmetry influences the distribution of electron density across the aromatic system, impacting its intermolecular interactions and reactivity.
The electron-releasing nature of the two methyl groups enhances the electron density of the anthracene π-system. This has a direct effect on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Theoretical studies, such as those using Density Functional Theory (DFT), are often employed to calculate these energy levels and predict the electronic and photophysical behavior of such molecules. tandfonline.com These features are distinct from other isomers like 2,3-dimethylanthracene, where the symmetric substitution pattern leads to different electronic and spectral properties. tandfonline.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| CAS Number | 610-46-8 | nih.govchemicalbook.comechemportal.org |
| Molecular Formula | C16H14 | nih.govchemicalbook.comstenutz.eu |
| Molar Mass | 206.28 g/mol | nih.govchemicalbook.com |
| Melting Point | 83°C | chembk.com |
| Boiling Point | 375.14°C (estimate) | chembk.com |
| InChIKey | YPGZWANKCCQIBY-UHFFFAOYSA-N | nih.govstenutz.euchemeo.com |
Significance of this compound in Contemporary Materials Science and Organic Synthesis Research
In the realm of materials science , alkylated anthracenes are investigated for their potential in organic electronics. The fluorescence properties inherent to the anthracene core, which can be tuned by substitution, make them candidates for use in organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound influences its solid-state packing and charge transport characteristics, which are critical parameters for its performance as an organic semiconductor in devices like organic field-effect transistors (OFETs).
In organic synthesis , the anthracene scaffold is a versatile synthon. This compound can act as a diene in Diels-Alder reactions, a powerful transformation for constructing complex, three-dimensional molecules. The methyl groups can direct the regioselectivity of such reactions and can be further functionalized. For example, derivatives like this compound-9,10-dione are common synthetic intermediates, created through oxidation of the central ring. nih.govmolbase.com These quinone structures are valuable precursors for more complex dyes, pigments, and functional materials.
Overview of Key Research Domains for this compound
The unique characteristics of this compound make it a subject of study across several key research domains:
Photophysics and Photochemistry: Research focuses on characterizing its absorption and fluorescence spectra, quantum yields, and excited-state dynamics. Understanding how the 1,3-substitution pattern affects these properties is crucial for designing new photoactive materials.
Organic Electronics: This domain explores the synthesis and incorporation of this compound derivatives into electronic devices. Studies measure key parameters like charge carrier mobility and device efficiency to evaluate its potential as an organic semiconductor.
Synthetic Chemistry and Catalysis: Chemists utilize this compound as a model substrate to study reaction mechanisms or as a starting material for the total synthesis of complex natural products and novel functional molecules. This includes developing new synthetic routes to its derivatives, such as 1-Hydroxy-2,3-dimethylanthracene-9,10-dione. bldpharm.com
Computational Chemistry: Theoretical methods like DFT are used to model the structural and electronic properties of this compound. tandfonline.com These computational studies provide insights into its reactivity, spectral properties, and non-linear optical potential, guiding experimental work. tandfonline.com
Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-7-12(2)16-10-14-6-4-3-5-13(14)9-15(16)8-11/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGZWANKCCQIBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=CC=CC=C3C=C2C(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403869 | |
| Record name | 1,3-Dimethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610-46-8 | |
| Record name | 1,3-Dimethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,3 Dimethylanthracene and Its Functionalized Derivatives
Established Synthetic Pathways to the 1,3-Dimethylanthracene Core
The construction of the fundamental this compound structure can be achieved through several established synthetic routes. These methods often involve the use of anthraquinone (B42736) precursors or modern cross-coupling reactions.
Routes Involving Anthraquinone Precursors and Reductive Strategies
A traditional and effective method for synthesizing substituted anthracenes, including this compound, involves the reduction of an anthraquinone precursor. thieme-connect.com Anthraquinones are readily available and can be prepared through methods like the Diels-Alder reaction between a substituted 1,3-butadiene (B125203) and a naphthoquinone. sfu.caacs.org For instance, 1,3-pentadiene (B166810) can react with benzoquinone to form the precursor to 1,5-dimethylanthraquinone. thieme-connect.com
Once the desired dimethylanthraquinone is obtained, it can be reduced to the corresponding anthracene (B1667546). thieme-connect.comsfu.ca Common reducing agents for this transformation include sodium borohydride (B1222165) or zinc dust in the presence of a proton source. nih.gov This two-step process, involving the synthesis of the anthraquinone followed by its reduction, provides a reliable pathway to the this compound core.
| Precursor Type | Key Reaction | Product | Reference |
| Anthraquinone | Reduction | Anthracene | thieme-connect.comsfu.ca |
| 1,3-Butadiene & Naphthoquinone | Diels-Alder Reaction | Anthraquinone | sfu.caacs.org |
Suzuki-Miyaura Cross-Coupling Reactions for Substituted Anthracenes
The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the synthesis of substituted anthracenes. rsc.orgnih.govacs.org This palladium-catalyzed reaction involves the coupling of an organoboron compound with a halide or triflate. In the context of anthracene synthesis, this typically involves the reaction of a dihaloanthracene with an appropriate boronic acid or ester. acs.org
This methodology offers a high degree of flexibility, allowing for the introduction of various substituents onto the anthracene scaffold. nih.govacs.org For example, 2,3-dibromoanthracene (B48569) can be reacted with alkylboronic acids to yield 2,3-dialkylanthracenes. acs.org The use of palladacycle catalysts has been shown to be particularly effective, enabling site-selective and even sequential one-pot triple Suzuki-Miyaura cross-coupling reactions to generate complex, unsymmetrically substituted anthracenes. nih.govacs.org
| Catalyst System | Reactants | Key Features | Reference |
| Palladacycle | Dihaloanthracene, Boronic acid | Site-selective, one-pot sequential coupling | nih.govacs.org |
| Pincer nickel N-heterocyclic carbene complexes | Anthracenyl carboxylates, (Hetero)aryl boronic acids | Efficient for bulky substrates, low catalyst loading | rsc.org |
Strategies for Functionalization and Derivatization of the this compound Scaffold
Once the this compound core is synthesized, further modifications can be introduced to tailor its properties for specific applications. These strategies focus on regioselective reactions to introduce a variety of functional groups.
Regioselective Alkylation and Arylation Approaches
The functionalization of the this compound scaffold can be achieved through regioselective alkylation and arylation reactions. The inherent reactivity of the anthracene core often directs electrophilic attack to the 9 and 10 positions. However, by employing specific directing groups or reaction conditions, functionalization at other positions can be achieved.
Recent studies have demonstrated that the regioselectivity of reactions such as Diels-Alder cycloadditions on substituted anthracenes can be controlled by modulating the electronic properties of the substituents on the terminal rings. researchgate.net This allows for functionalization at the terminal rings, which is a departure from the typical reactivity at the central ring.
Introduction of Heteroatomic Substituents for Modulated Reactivity
The introduction of heteroatoms, such as nitrogen, oxygen, or sulfur, into the this compound structure can significantly alter its electronic properties and reactivity. ethernet.edu.ettaylorandfrancis.com These heteroatoms can influence the molecule's polarity, polarizability, and geometry, making them valuable for creating materials with specific electronic or optical properties. taylorandfrancis.com
For instance, the incorporation of heteroatoms can enhance the electron-donating or electron-withdrawing nature of the substituents, which in turn affects the molecule's behavior in photochemical reactions and its potential as a photosensitizer. ub.edu The presence of heteroatoms can also facilitate intersystem crossing, a key process in photodynamic therapy. ub.edu
Synthesis of Novel this compound Anthraquinone Derivatives
A significant area of derivatization involves the synthesis of novel anthraquinone derivatives from this compound. These derivatives are of interest due to the wide range of biological activities exhibited by anthraquinones. researchgate.netnih.gov
The synthesis of these derivatives often involves the oxidation of the this compound core to the corresponding 1,3-dimethylanthraquinone. This can be followed by a variety of functionalization reactions on the quinone structure. For example, Friedel-Crafts reactions can be used to introduce further substituents. researchgate.net A notable example is the synthesis of 1,3-dimethoxy-5,8-dimethylanthracene-9,10-dione, a novel compound synthesized from emodin (B1671224) anthraquinone derivatives. nih.gov
| Derivative Class | Synthetic Approach | Potential Applications | Reference |
| This compound Anthraquinones | Oxidation of this compound, further functionalization | Antitumor agents | nih.gov |
| Heteroatom-substituted derivatives | Introduction of N, O, S atoms | Modulated electronic and photophysical properties | ethernet.edu.ettaylorandfrancis.comub.edu |
Advanced Synthetic Challenges and Emerging Methodologies for this compound Derivatives
The synthesis of specifically substituted polycyclic aromatic hydrocarbons (PAHs) like this compound and its functionalized analogues presents considerable challenges to synthetic chemists. Traditional methods for creating the anthracene core, such as the Elbs reaction or Friedel-Crafts cyclizations, often require harsh conditions and can suffer from low yields and a lack of regioselectivity, making the preparation of asymmetrically substituted anthracenes particularly difficult. nih.govwikipedia.orgnih.govdoaj.org The inherent reactivity of the anthracene scaffold, with the highest electron density at the 9 and 10 positions, further complicates selective functionalization of the flanking rings. acs.org
Overcoming these hurdles is critical for accessing novel materials with tailored electronic and photophysical properties. Consequently, research has shifted towards developing more sophisticated and precise synthetic strategies.
Advanced Synthetic Challenges:
The primary difficulties in the synthesis of functionalized this compound derivatives are rooted in several key areas:
Regioselectivity: Achieving a specific 1,3-substitution pattern on the anthracene core is non-trivial. Many classical aromatic substitution and cyclization reactions yield mixtures of isomers that are difficult to separate. beilstein-journals.org
Harsh Reaction Conditions: Methods like the Elbs pyrolysis of ortho-methyl-substituted benzophenones require very high temperatures, which can lead to the elimination of existing substituents and are incompatible with many functional groups. wikipedia.org
Precursor Availability: The synthesis of the necessary, specifically substituted starting materials, such as a suitably substituted o-benzoylbenzoic acid or diarylmethane, can be a significant challenge in itself. nih.govpublish.csiro.au
Emerging Methodologies:
To address these challenges, a number of advanced, metal-catalyzed methodologies have emerged, offering milder conditions, greater functional group tolerance, and enhanced control over regioselectivity. nih.govdoaj.org These methods are transforming the synthesis of complex PAHs and hold significant promise for the targeted preparation of this compound derivatives.
Transition Metal-Catalyzed Cross-Coupling and C–H Activation: The use of transition metals, particularly palladium, has become a cornerstone of modern PAH synthesis. nih.gov Palladium-catalyzed C–H activation and arylation reactions allow for the direct formation of C–C bonds on the aromatic core, bypassing the need for pre-functionalized starting materials. nih.gov Similarly, rhodium-catalyzed oxidative benzannulation reactions of naphthylamines with internal alkynes provide a pathway to substituted anthracenes. nih.govnih.gov
Gold-Catalyzed Cyclizations: Gold catalysts have proven effective in promoting the cyclization of o-alkynyldiarylmethanes to form the anthracene skeleton under relatively mild conditions. This method shows good tolerance for various functional groups on the aromatic rings. nih.gov
[2+2+2] Cyclotrimerization Reactions: Cobalt-catalyzed [2+2+2] cycloaddition reactions of diynes with alkynes offer a powerful route to constructing the polysubstituted benzene (B151609) rings inherent in the anthracene structure. This approach allows for the assembly of complex anthracenes from simpler building blocks in a convergent manner. nih.gov
The Bull–Hutchings–Quayle (BHQ) Reaction: This benzannulation sequence provides a regiocontrolled route to functionalized, nonlinear PAHs. It involves the cyclization of precursors like 2-allylphenyl trichloroacetate (B1195264) and enables the synthesis of derivatives that are not readily accessible through other methods. nih.gov
These emerging strategies represent a significant step forward, enabling the synthesis of a diverse range of functionalized anthracene derivatives with high precision.
Data Tables
The following tables summarize the advanced methodologies applicable to the synthesis of functionalized anthracene derivatives.
Table 1: Overview of Emerging Synthetic Methodologies for Functionalized Anthracenes
| Methodology | Catalyst System (Typical) | Reaction Type | Key Advantage | Reference |
|---|---|---|---|---|
| C–H Activation/Arylation | Palladium (e.g., Pd(OAc)₂) | Cross-Coupling / Cyclization | High atom economy, direct functionalization | nih.gov |
| Oxidative Benzannulation | Rhodium (e.g., [RhCp*Cl₂]₂) / Cu(OAc)₂ | Annulation | Access to highly substituted anthracenes | nih.govnih.gov |
| Alkyne Cyclization | Gold (e.g., AuCl₃) / Bismuth | Cyclization / Aromatization | Mild conditions, good functional group tolerance | nih.gov |
| [2+2+2] Cycloaddition | Cobalt / Zinc | Cyclotrimerization | Convergent synthesis from simple fragments | nih.gov |
Table 2: Examples of Modern Anthracene Synthesis Reactions
| Reaction Description | Starting Materials | Catalyst/Reagents | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Gold-catalyzed cyclization of an o-alkynyldiarylmethane | 1-(Diphenylmethyl)-2-(phenylethynyl)benzene | AuCl₃ | 9,10-Diphenylanthracene | 80% | nih.gov |
| Rhodium-catalyzed oxidative benzannulation | 1-Adamantoyl-1-naphthylamine, Diphenylacetylene | [RhCp*Cl₂]₂, Cu(OAc)₂ | Substituted 1,2-diphenylanthracene derivative | 90% | nih.gov |
| Cobalt-catalyzed [2+2+2] cycloaddition | 1,2-Bis(phenylethynyl)benzene, 4-Octyne | Co₂(CO)₈ / Ph₂SiH₂ | 1,4-Diphenyl-2,3-dipropylanthracene | 91% | nih.gov |
Advanced Spectroscopic Characterization and Elucidation of 1,3 Dimethylanthracene
Vibrational Spectroscopy Investigations
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the molecular structure of 1,3-Dimethylanthracene. These methods measure the vibrational energies of molecular bonds, providing a unique "fingerprint" of the compound.
High-resolution infrared (IR) spectroscopy, particularly in the 3 µm (approximately 3333 cm⁻¹) region, is crucial for studying the C-H stretching vibrations of alkylated anthracenes like this compound. This technique allows for the precise measurement of vibrational frequencies, which can be sensitive to the local chemical environment of the C-H bonds. By embedding molecules in ultracold helium nanodroplets at extremely low temperatures (0.37 K), researchers can obtain highly resolved spectra, minimizing the broadening effects observed at higher temperatures. ruhr-uni-bochum.de This level of detail enables the fine distinction between different C-H oscillators within the molecule, such as those on the aromatic rings versus those on the methyl groups.
A comprehensive vibrational analysis of dimethylanthracene has been performed using Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy. tandfonline.com The experimental spectra are typically recorded over a broad range, for instance, 4000–400 cm⁻¹ for FTIR and 4000–50 cm⁻¹ for FT-Raman. tandfonline.com
FTIR and Raman spectroscopy are complementary techniques. thermofisher.comsurfacesciencewestern.com FTIR spectroscopy measures the absorption of infrared radiation by a molecule, and it is particularly sensitive to polar bonds and hetero-nuclear functional groups. surfacesciencewestern.com In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser) and is more sensitive to non-polar and homo-nuclear bonds. surfacesciencewestern.com By combining data from both techniques, a more complete picture of the vibrational modes of this compound can be obtained. For instance, a study on 2,3-dimethylnaphthalene provided a detailed interpretation of its infrared and Raman spectra, highlighting the effects of methyl group substitution. nih.gov
Table 1: Selected Vibrational Frequencies and Assignments for a Dimethylanthracene Analog
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H Stretch |
| ~2920 | Methyl C-H Stretch |
| ~1620 | Aromatic C=C Stretch |
| ~1450 | Methyl Bending |
| ~880 | C-H Out-of-plane Bending |
This table is illustrative and based on typical vibrational frequencies for methylated polycyclic aromatic hydrocarbons. Actual values for this compound would require specific experimental data.
To gain a deeper understanding of the experimental vibrational spectra, computational methods, such as Density Functional Theory (DFT), are often employed. tandfonline.com Theoretical calculations can predict the vibrational frequencies and intensities, which can then be compared with the experimental FTIR and FT-Raman data. tandfonline.com This correlation allows for a more confident assignment of the observed vibrational bands to specific molecular motions.
The theoretical frequencies are often scaled to better match the experimental values, accounting for factors like anharmonicity and the limitations of the computational model. tandfonline.com The study of anharmonic effects is important as it provides a more realistic description of the molecular vibrations, going beyond the simpler harmonic oscillator approximation. smu.edu This combined computational and experimental approach is a powerful strategy for the detailed characterization of the vibrational properties of complex molecules like this compound. nih.govchemrxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, ¹H NMR can distinguish between the aromatic protons on the anthracene (B1667546) core and the protons of the two methyl groups. The chemical shifts (δ) of these protons are influenced by their local electronic environment. Aromatic protons typically resonate at higher chemical shifts (downfield) compared to the methyl protons.
Furthermore, the coupling patterns (spin-spin splitting) between adjacent protons can reveal their connectivity, aiding in the definitive assignment of the structure. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can further establish these proton-proton connectivities. ¹H NMR is also a valuable tool for monitoring chemical reactions involving this compound, as changes in the spectrum can indicate the consumption of reactants and the formation of products.
Table 2: Illustrative ¹H NMR Chemical Shifts for this compound
| Proton Type | Chemical Shift (δ, ppm) |
| Aromatic Protons | 7.0 - 8.5 |
| Methyl Protons | 2.0 - 3.0 |
Note: These are typical chemical shift ranges and the actual values for this compound may vary depending on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. york.ac.uk Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum, allowing for the characterization of the carbon skeleton. The chemical shifts of the carbon atoms provide insights into their electronic environment. Aromatic carbons have characteristic chemical shifts that are significantly different from those of the methyl carbons.
Due to the symmetry of the this compound molecule, certain carbon atoms will be chemically equivalent and produce a single signal. docbrown.info Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (-CH₃), methylene (-CH₂-), methine (-CH-), and quaternary carbons. The combination of ¹H and ¹³C NMR data, often supplemented with 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the structure of this compound. mdpi.com
Table 3: Illustrative ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Chemical Shift (δ, ppm) |
| Aromatic Carbons | 120 - 140 |
| Methyl Carbons | 15 - 25 |
Note: These are typical chemical shift ranges and the actual values for this compound may vary depending on the solvent and experimental conditions.
Nuclear Overhauser Effect Spectroscopy (NOESY) for Diastereomeric Ratio Determination
Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional Nuclear Magnetic Resonance (NMR) technique that is crucial for determining the spatial proximity of atoms within a molecule. wikipedia.org It detects correlations between nuclear spins that are close in space, typically within 5 Å, through cross-relaxation. libretexts.org This phenomenon, known as the Nuclear Overhauser Effect (NOE), results in a change in the integrated intensity of one NMR signal when another nearby nucleus is irradiated. libretexts.orgorganicchemistrydata.org
The primary application of NOESY in stereochemical analysis is the determination of the relative configuration of molecules, including diastereomeric ratios. rsc.orgmanchester.ac.uk Diastereomers, being non-superimposable, non-mirror-image stereoisomers, exhibit distinct spatial arrangements of their atoms. Consequently, the through-space distances between specific protons will differ between diastereomers. These differences manifest in the NOESY spectrum as the presence or absence of cross-peaks, or variations in their intensities, which are related to the internuclear distances. wikipedia.orglibretexts.org
For a given sample, each diastereomer will produce a unique set of NOESY cross-peaks. By integrating the signals corresponding to each diastereomer, a quantitative determination of their ratio (d.r.) can be achieved. manchester.ac.ukresearchgate.net This method is particularly powerful in cases where signals in standard one-dimensional NMR spectra are heavily overlapped or when chemical shift differences are too small for accurate quantification. rsc.orgmanchester.ac.uk
While this compound itself is an achiral molecule and does not possess diastereomers, its derivatives can be chiral. For such chiral derivatives, NOESY would be an indispensable tool for elucidating the relative stereochemistry and quantifying the diastereomeric ratio in a reaction mixture.
Electronic Absorption and Emission Spectroscopy
The electronic properties of this compound are governed by its extended π-conjugated system, which gives rise to characteristic absorption and emission phenomena.
Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Electronic Transitions
The electronic absorption spectrum of anthracene and its derivatives is characterized by transitions of electrons from π-bonding orbitals to π-antibonding orbitals (π → π transitions). wikipedia.orglibretexts.org These transitions are responsible for the strong absorption of light in the ultraviolet region. nih.gov The spectrum of anthracene typically displays structured absorption bands. Extending the conjugation of the π-electron system generally leads to a bathochromic (red) shift, moving the absorption maximum to a longer wavelength. libretexts.org
The absorption spectrum of 9,10-dimethylanthracene (B165754), a related compound, shows distinct bands in the 370 to 410 nm range. researchgate.net The electronic transitions in aromatic molecules like benzene (B151609), a fundamental component of the anthracene structure, include three π → π* transitions: two E-bands and one B-band, each with different extinction coefficients. wikipedia.org In larger polycyclic aromatic hydrocarbons, these transitions are shifted to longer wavelengths. mdpi.com The energy change associated with these electronic transitions provides critical information about the molecular structure. wikipedia.org
Table 1: UV-Vis Absorption Data for Anthracene Derivatives
| Compound | λmax (nm) | Molar Absorptivity (ε) | Transition Type | Solvent |
|---|---|---|---|---|
| Benzene | 180, 200, 255 | 60,000, 8,000, 215 | π → π* | Not Specified |
| 1-Butene | 176 | Not Specified | π → π* | Not Specified |
| 1,3-Butadiene (B125203) | 292 | Not Specified | π → π* | Not Specified |
Fluorescence Spectroscopy: Emission Spectra, Quantum Yields, and Lifetimes
Polycyclic aromatic hydrocarbons like anthracene and its derivatives are known for their intense fluorescence in solution at room temperature. chalcogen.ro Fluorescence occurs when an electron relaxes from an excited singlet state (S₁) back to the ground state (S₀) by emitting a photon. ossila.com The fluorescence quantum yield (Φf) is a measure of the efficiency of this process, defined as the fraction of excited molecules that return to the ground state via fluorescence. nist.gov The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before emitting a photon. colostate.edu
The photophysical properties of anthracene derivatives are influenced by their substituents. For instance, phenyl-containing anthracene derivatives often exhibit high fluorescence quantum yields, sometimes approaching unity. rsc.org The fluorescence lifetimes for these compounds are generally in the nanosecond range. rsc.org
Table 2: Fluorescence Properties of Selected Aromatic Compounds
| Compound | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) (ns) | Solvent |
|---|---|---|---|
| Anthracene | 0.27 | 5.2 | Cyclohexane |
| 9,10-Diphenylanthracene | 0.90 | 8.3 | Cyclohexane |
| Quinine Bisulfate (Reference) | 0.55 | Not Specified | 1 M H₂SO₄ |
Note: Specific data for this compound is not available in the provided results; data for related and reference compounds are listed.
Fluorescence Quenching Mechanisms and Förster Resonance Energy Transfer (FRET) Studies
Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. colostate.edu This can occur through various molecular interactions, including excited-state reactions, energy transfer, and complex formation. chalcogen.ro The primary quenching mechanisms are categorized as dynamic (collisional) and static. fiveable.me
Dynamic Quenching : This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative deactivation. colostate.edufiveable.me This process is diffusion-controlled and is described by the Stern-Volmer equation. chalcogen.ro Paramagnetic species like molecular oxygen are efficient dynamic quenchers. colostate.edu
Static Quenching : This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. chalcogen.rofiveable.me This reduces the population of fluorophores available for excitation. fiveable.me
Förster Resonance Energy Transfer (FRET) : FRET is a non-radiative energy transfer mechanism between two chromophores, a "donor" and an "acceptor". wikipedia.orgaatbio.com The donor, initially in its excited state, can transfer energy to the acceptor through dipole-dipole coupling. rsc.org The efficiency of FRET is highly dependent on the distance between the donor and acceptor (inversely proportional to the sixth power of the distance), the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles. wikipedia.orgaatbio.com This sensitivity to distance makes FRET a "spectroscopic ruler" for measuring nanoscale distances. aatbio.com this compound could potentially act as a FRET donor or acceptor in a suitably designed system.
Single-Molecule Fluorescence Excitation Spectroscopy and Correlation Studies on 2,3-Dimethylanthracene as a Host Crystal
While data for this compound is sparse, the closely related isomer, 2,3-dimethylanthracene (2,3-DMA), has been utilized as a host crystal in single-molecule spectroscopy (SMS) studies. universiteitleiden.nl In these experiments, individual fluorescent guest molecules, such as dibenzoterrylene (DBT), are embedded within the 2,3-DMA crystal matrix. universiteitleiden.nl
These studies reveal that the local environment provided by the host crystal significantly impacts the photophysical properties of the guest molecule. universiteitleiden.nl The presence of methyl groups and static "dipolar disorder" in the 2,3-DMA crystal creates a dynamic local environment. universiteitleiden.nl This leads to phenomena such as spectral diffusion, where the emission frequency of the single molecule fluctuates over time. Single-molecule fluorescence excitation spectroscopy and correlation measurements have been employed to probe these dynamics, providing insights into the local fluctuations and energy landscape of the host matrix. universiteitleiden.nlnih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy of Radical Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals and transition metal ions. bruker.comnih.gov It is considered a definitive method for the detection and characterization of radical species. nih.gov The technique is analogous to NMR but probes the transitions of electron spins in a magnetic field rather than nuclear spins. bruker.com
The radical cation or radical anion of this compound can be generated through chemical or electrochemical oxidation or reduction. These radical species, possessing an unpaired electron, would be EPR-active. An EPR spectrum provides key information about the radical's electronic structure:
g-factor : This is a characteristic property of the radical that depends on its electronic environment.
Hyperfine Coupling : The interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (like ¹H) leads to the splitting of the EPR signal. The resulting hyperfine coupling constants are proportional to the spin density of the unpaired electron at that nucleus.
Analysis of the EPR spectrum of the this compound radical would allow for the mapping of the spin density distribution across the molecule's aromatic framework. This provides a detailed picture of how the unpaired electron is delocalized within the π-system, offering valuable insights into its molecular orbital structure. bruker.comumaryland.edu
Mass Spectrometry for Molecular Identification and Metabolite Analysis
Mass spectrometry (MS) is a powerful analytical technique utilized for the structural elucidation and quantitative assessment of chemical compounds. It is particularly effective in the analysis of polycyclic aromatic hydrocarbons (PAHs) like this compound and their metabolic derivatives. The technique provides detailed information on the molecular weight and elemental composition, and by analyzing the fragmentation patterns, it offers significant insights into the molecule's structure. High-resolution mass spectrometry (HRMS), often coupled with chromatographic separation techniques like liquid chromatography (LC/MS) or gas chromatography (GC/MS), allows for the sensitive and specific detection of compounds in complex biological matrices.
Molecular Identification and Fragmentation
In mass spectrometry, a molecule is first ionized, forming a molecular ion (M+•), which is a radical cation resulting from the removal of a single electron. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For this compound (C16H14), the exact molecular weight is approximately 206.28 g/mol , and its monoisotopic mass is 206.11 Da.
The molecular ion of aromatic compounds like this compound is typically intense and readily observable due to the stability of the aromatic ring system, which can delocalize the charge. libretexts.org Following ionization, the energetically unstable molecular ion can break apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint, aiding in structural confirmation.
The fragmentation of this compound is expected to proceed through pathways that lead to the formation of stable ions. Key fragmentation steps include:
Loss of a Methyl Radical : A primary fragmentation pathway involves the cleavage of a methyl group (•CH3), resulting in a prominent fragment ion at m/z 191 (M-15). This [M-CH3]+ ion is stabilized by the formation of a tropylium-like cation or other rearranged stable aromatic structures. chemconnections.org
Loss of a Hydrogen Radical : The loss of a hydrogen atom (•H) can also occur, leading to an [M-1]+ ion at m/z 205.
Further Fragmentation : The [M-CH3]+ ion can undergo further fragmentation, such as the loss of another methyl group or successive losses of small neutral molecules like acetylene (C2H2), leading to a series of smaller fragment ions.
The analysis of these patterns, when compared with spectral libraries or theoretical fragmentation models, allows for the unambiguous identification of this compound.
Below is a table summarizing the expected key ions in the electron ionization mass spectrum of this compound.
| m/z Ratio | Ion Formula | Identity/Origin |
| 206 | [C16H14]+• | Molecular Ion (M+•) |
| 205 | [C16H13]+ | Loss of a hydrogen radical ([M-H]+) |
| 191 | [C15H11]+ | Loss of a methyl radical ([M-CH3]+), Base Peak |
| 178 | [C14H10]+ | Loss of ethylene from [M-H]+ or H from [M-CH3]+ |
| 165 | [C13H9]+ | Loss of acetylene from [M-CH3]+ |
Metabolite Analysis
Mass spectrometry is an indispensable tool for identifying and characterizing the metabolites of xenobiotics like this compound in biological systems. nih.gov Metabolites are formed through enzymatic reactions in the body, primarily in the liver, which modify the parent compound to facilitate its excretion. These modifications, such as oxidation, result in changes to the molecular weight that are readily detected by MS.
The study of drug metabolism often employs LC/MS, where metabolites are first separated chromatographically and then introduced into the mass spectrometer. semanticscholar.org High-resolution instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers are crucial as they provide highly accurate mass measurements (typically <5 ppm). nih.gov This accuracy allows for the determination of the elemental composition of a metabolite, distinguishing it from endogenous molecules with the same nominal mass.
Common metabolic transformations for PAHs like this compound involve oxidative pathways. The resulting metabolites would have mass shifts corresponding to the addition of one or more oxygen atoms.
Hydroxylation : The addition of a hydroxyl group (-OH) is a common Phase I metabolic reaction. This would result in a metabolite with a mass increase of 16 Da (M+16) compared to the parent compound.
Epoxidation and Diol Formation : The formation of an epoxide followed by hydrolysis can lead to dihydrodiols, resulting in a mass increase of 34 Da (M+H2O+O).
Further Oxidation : Subsequent oxidation reactions can lead to the formation of catechols or quinones.
Advanced data processing techniques, such as mass defect filtering (MDF), are used to analyze the complex datasets generated from biological samples. semanticscholar.org This approach helps to selectively identify potential metabolites by filtering out unrelated endogenous ions based on their mass defects, thereby enhancing the detection of both expected and unexpected metabolic products.
The table below outlines potential oxidative metabolites of this compound and their corresponding mass shifts.
| Metabolic Reaction | Mass Shift (Da) | Resulting Metabolite m/z |
| Monohydroxylation | +16 | 222 |
| Dihydroxylation | +32 | 238 |
| Epoxidation | +16 | 222 |
| Dihydrodiol Formation | +34 | 240 |
Photophysical and Photochemical Phenomena of 1,3 Dimethylanthracene
Electronic Excitation and Relaxation Dynamics
Upon absorption of light, 1,3-dimethylanthracene is promoted to an electronically excited state. The subsequent relaxation pathways are complex and involve rapid internal conversion, fluorescence, and intersystem crossing. The dynamics of these processes are intricately linked to the molecule's vibrational modes and its interaction with the surrounding environment.
While direct experimental evidence for this compound is limited, computational studies on closely related systems provide significant insight into energy transfer mechanisms. A detailed theoretical investigation was conducted on dithia-anthracenophane (DTA), a molecule comprising two dimethylanthracene (DMA) units linked by thioether bridges, which serves as a model system for intramolecular energy transfer. nih.gov In this system, DMA represents both the energy donor and acceptor. The study explored coherent resonance energy transfer, a process where electronic excitation energy is transferred between the two DMA moieties while maintaining phase coherence. nih.govnih.gov
The electronic coupling between the two chromophores is a critical parameter for determining the efficiency and nature of this energy transfer. Calculations based on transition densities estimated the electronic coupling in DTA to be in the range of 50-100 cm⁻¹. nih.gov This value is significant enough to support coherent energy transfer. The likelihood of this coherent population transfer is assessed based on a theory that combines a polaron transformation with a time-local quantum master equation, which is valid for arbitrary spectral densities and accounts for non-equilibrium initial preparation effects. nih.govcolorado.edu The timescale of the surrounding solvent or "bath" plays a crucial role in sustaining the quantum coherence required for this process. nih.gov
The dynamics of the excited state population in systems like DTA, which models coupled dimethylanthracene units, exhibit oscillatory behavior. This indicates that the excitation does not simply decay exponentially but is exchanged back and forth between the two DMA units coherently. This phenomenon is understood through the concept of a "polaronic excitation moderately dressed with dispersive vibrational modes." nih.gov In simpler terms, the electronic excitation is coupled to the vibrational motions of the molecule, and this vibronic coupling is key to the observed population dynamics. nih.govnih.gov
Vibrational coupling, or vibronic coupling, refers to the interaction between the electronic and nuclear (vibrational) motions within a molecule. nih.govflinders.edu.au In anthracene (B1667546) derivatives, this coupling influences the rates of internal conversion and intersystem crossing, thereby affecting the fluorescence quantum yield and the lifetime of the excited state. The torsional motion between the DMA units in the DTA model, for instance, was found to modulate both the excitation energies and the electronic coupling, suggesting that inelastic effects from this motion cannot be disregarded. nih.gov The interplay between quantum coherence and these non-equilibrium, non-Markovian effects dictates the time-dependent population dynamics of the donor state. nih.gov
Photodimerization and Cycloaddition Reactions
This compound, like many other anthracene derivatives, undergoes characteristic photochemical reactions upon irradiation with UV light, most notably photodimerization and cycloaddition reactions.
The photodimerization of anthracenes is a classic photochemical reaction, proceeding via a [4+4] cycloaddition between an excited-state molecule and a ground-state molecule. rsc.org This reaction typically occurs from the singlet excited state. Upon irradiation, two anthracene molecules align in a sandwich-like configuration and form new covalent bonds between the C9 and C10 positions of one molecule and the C10' and C9' positions of the other, resulting in a cyclobutane-like bridged structure.
The reverse reaction, known as cycloreversion or photodissociation, can also occur. The resulting photodimers are often thermally labile and can revert to the original monomeric anthracene molecules upon heating. rsc.org This cleavage can also be induced photochemically, often with light of a different wavelength than that used for the dimerization. rsc.org This reversibility makes anthracene-based systems attractive for applications in photoresponsive materials and molecular switches.
The photodimerization of substituted anthracenes can result in different diastereomers, primarily the syn and anti isomers. The selectivity of this process is heavily influenced by the nature and position of the substituents. Studies on 2,3-disubstituted anthracenes have shown that steric hindrance and attractive London dispersion forces play a crucial role in determining the product ratio. researchgate.netnih.govacs.org
For most primary alkyl substituents, the dimerization shows a preference for the anti dimer, where the substituents are on opposite sides of the dimer, to minimize steric repulsion. nih.govacs.org A clear linear correlation has been observed between the steric size of the substituent (as quantified by the Charton parameter) and the ratio of the isomers, suggesting that the selectivity is dominated by classical repulsive steric effects. nih.govacs.org However, an interesting exception occurs with the iso-butyl substituent, which produces an increased amount of the syn isomer. This deviation is attributed to the enhanced effect of attractive London dispersion interactions between the bulky, polarizable iso-butyl groups, which can stabilize the transition state leading to the syn product. nih.govacs.org For 2,3-dimethylanthracene, the steric effect is less pronounced, and the anti and syn isomers were formed in nearly equal amounts. researchgate.netnih.govacs.org
| Substituent (R) in 2,3-Dialkylanthracene | anti-Dimer (%) | syn-Dimer (%) |
|---|---|---|
| Methyl | 50 | 50 |
| Ethyl | 60 | 40 |
| n-Propyl | 64 | 36 |
| n-Butyl | 66 | 34 |
| iso-Butyl | 59 | 41 |
Data sourced from studies on 2,3-disubstituted anthracenes, illustrating the principles of steric and dispersion effects on diastereoselectivity. nih.govacs.org
Anthracene and its derivatives can act as dienes in Diels-Alder reactions. The reaction between 9,10-dimethylanthracene (B165754) (a structural isomer of this compound) and fullerenes such as C₆₀ is a well-documented example of a reversible [4+2] cycloaddition. ustc.edu.cnnih.govnih.gov This reaction is of particular interest because it is reversible at room temperature, allowing for the study of thermodynamic equilibria. ustc.edu.cnnih.gov
The equilibrium of this reaction has been extensively studied using ³He and ¹H NMR spectroscopy by encapsulating these atoms or molecules within the fullerene cage. ustc.edu.cnnih.govnih.govnih.gov These entrapped species act as sensitive probes of the fullerene's chemical environment without significantly affecting the reaction's equilibrium constants. ustc.edu.cn The studies revealed the formation of a mixture of adducts, including one monoadduct, six bis-adducts, eleven tris-adducts, and ten tetrakis-adducts of DMA to C₆₀. ustc.edu.cnnih.gov The thermodynamic parameters for the formation of the initial monoadduct have been determined, providing quantitative insight into the stability of the adduct.
| Thermodynamic Parameter | Value for C₆₀(DMA) Monoadduct Formation |
|---|---|
| ΔG (298 K) | -2.7 kcal/mol |
| ΔH | -12.8 kcal/mol |
| ΔS | -34 cal/(mol·K) |
Thermodynamic data for the reversible Diels-Alder reaction between 9,10-dimethylanthracene (DMA) and C₆₀. ustc.edu.cnnih.gov
Singlet Oxygen Generation and Reactivity
Photosensitized Oxidation Mechanisms Involving this compound Derivatives
The photosensitized oxidation of anthracene and its derivatives, such as this compound, is a process initiated by the absorption of light by a photosensitizer molecule. This process does not involve direct excitation of the anthracene compound but rather relies on the transfer of energy from an excited photosensitizer to molecular oxygen. The mechanism generally proceeds through a Type II pathway.
First, a photosensitizer (Sens) absorbs a photon, transitioning from its ground state (S₀) to an excited singlet state (¹Sens). Through a process called intersystem crossing (ISC), the excited singlet state can convert to a more stable, longer-lived excited triplet state (³Sens). This triplet sensitizer (B1316253) can then transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer results in the formation of the highly reactive singlet oxygen (¹O₂) and the return of the sensitizer to its ground state.
The generated singlet oxygen is a potent oxidizing agent that can react with electron-rich compounds like this compound. The primary reaction pathway is a [4+2] cycloaddition (a Diels-Alder reaction) across the 9- and 10-positions of the anthracene core. This reaction leads to the formation of a stable endoperoxide derivative. rsc.orgmdpi.com For instance, the photosensitized oxidation of 9,10-dimethylanthracene (DMA) in the presence of a sensitizer like safranin O results in the formation of the corresponding 9,10-endoperoxide as the sole product. rsc.org The rate of this oxidation is dependent on factors such as the initial concentration of the dimethylanthracene, the intensity of the light, and the amount of photosensitizer present. rsc.orgresearchgate.net
Studies on various donor-acceptor dyads have demonstrated efficient singlet oxygen generation. For example, dyads containing pyrene (B120774) and anthracene substituents attached to a BODIPY core have shown singlet oxygen generation quantum yields as high as 94%. researchgate.net While specific kinetic data for this compound is not extensively detailed in the provided context, the general mechanism established for other anthracene derivatives is applicable. The presence of electron-donating methyl groups on the anthracene ring enhances its reactivity toward the electrophilic singlet oxygen.
Role of this compound as a Singlet Oxygen Sensor and Chemical Trap
The high reactivity of the anthracene scaffold with singlet oxygen makes its derivatives effective tools for detecting and quantifying this reactive oxygen species. acs.org Specifically, 9,10-dimethylanthracene (DMA) is widely utilized as a selective and sensitive chemical trap for ¹O₂ in various chemical and biological systems. rsc.orgrsc.orgnih.gov The principle behind its function as a sensor lies in the irreversible [4+2] cycloaddition reaction with singlet oxygen, which forms a stable, non-fluorescent endoperoxide. acs.org
This reaction leads to a measurable change in the photophysical properties of the system. The characteristic fluorescence of the dimethylanthracene molecule is quenched as it is converted to the endoperoxide. acs.org Concurrently, the UV-Vis absorbance spectrum changes, with the distinctive peaks of the anthracene chromophore disappearing. By monitoring the decay of fluorescence or the change in absorbance over time, the presence and quantity of singlet oxygen can be determined. rsc.orgrsc.org
The reliability of DMA as a ¹O₂ probe stems from its high specificity. It does not react with a wide range of other reactive oxygen species, such as superoxide (B77818) radicals or hydrogen peroxide, thus avoiding false-positive results. rsc.orgrsc.org This selectivity makes it an invaluable tool in complex environments like non-aqueous oxygen redox chemistry, where it has been used to verify ¹O₂ formation pathways. rsc.orgrsc.org
Derivatives of DMA have been developed to act as fluorescent probes in specific cellular environments. For example, Si-DMA, a probe designed for mitochondrial ¹O₂, utilizes a photoinduced electron transfer (PET) mechanism between a dimethylanthracene (donor) and a silicon-rhodamine (acceptor) moiety. nih.gov In the absence of ¹O₂, the fluorescence is quenched. Upon reaction with ¹O₂, the DMA unit is oxidized, interrupting the PET process and leading to a detectable increase in fluorescence. nih.gov While 9,10-DMA is the most commonly cited example, the fundamental reactivity of the anthracene core suggests that this compound can serve a similar function as a chemical trap for singlet oxygen.
Table 1: Singlet Oxygen Quantum Yields (ΦΔ) for Photosensitizers Measured Using Dimethylanthracene Derivatives as a Trap
| Photosensitizer System | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
|---|---|---|---|
| DPPA (Semiconducting Compound) | Dichloromethane | 0.213 (21.3%) | frontiersin.org |
| Ir(III) corrole (B1231805) (L = py) | Ethanol | 0.71 (71%) | researchgate.net |
| Ir(III) corrole (L = 4pa) | Ethanol | 0.38 (38%) | researchgate.net |
| Quinoline-DTE-cNDI triad | Dichloromethane | ~0.55 (55%) | researchgate.net |
| Quinoline-DTE-cNDI triad | Methanol | 0.73 (73%) | researchgate.net |
Environmental Photochemistry and Photodegradation Pathways of Alkylated Anthracenes
Alkylated anthracenes, as part of the broader class of polycyclic aromatic hydrocarbons (PAHs), are environmental pollutants whose fate is significantly influenced by photochemical processes. acs.org When released into the environment, these compounds can undergo photodegradation upon exposure to sunlight. The primary pathway for this degradation is photooxidation.
Studies on anthracene show that it can be degraded by over 99% within 24 hours of sunlight exposure. nih.gov The photodegradation process involves the reaction of the alkylated anthracene with photochemically generated oxidants, such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), as well as direct photolysis. researchgate.netmdpi.com The specific pathways and products can vary depending on the medium (e.g., water, soil, organic solvents).
In aqueous environments, the photodegradation of anthracene leads to a variety of intermediate products, including quinones and acids. nih.govdu.edu For example, 9,10-anthraquinone and phthalic acid have been identified as major products of anthracene photodegradation. nih.gov These photooxidation products can sometimes be more toxic than the parent compound. For instance, photodegraded anthracene has been shown to induce greater toxicity and inflammatory responses in skin cells compared to non-degraded anthracene. nih.gov
The kinetics of photodegradation are influenced by environmental factors such as water depth, the concentration of dissolved organic carbon (which can act as a photosensitizer), and the presence of nitrates and nitrites (which are sources of •OH radicals). mdpi.com The structure of the PAH itself also plays a role; for example, anthracene is readily oxidized to anthraquinone (B42736). du.edu The degradation pathways can be complex, sometimes involving the loss of an entire aromatic ring. researchgate.net The environmental persistence of alkylated anthracenes is therefore limited by these photochemical transformation pathways, which convert the parent pollutants into various oxygenated derivatives.
Light Harvesting Efficiency and Photonic Applications
The rigid, planar, and extensively conjugated π-electron system of the anthracene core gives its derivatives, including this compound, significant potential for light-harvesting and photonic applications. These molecules exhibit strong optical absorption and are capable of efficient energy transfer, making them suitable components for various light-driven technologies.
Beyond solar cells, anthracene derivatives are being explored for other photonic applications. For example, donor-acceptor dyads featuring an anthracene substituent have been used as photosensitizers in photopolymerizable materials for holographic recording. researchgate.net In these systems, the anthracene derivative absorbs light and initiates a chemical reaction (e.g., polymerization), leading to a change in the refractive index of the material. This allows for the creation of diffractive structures, demonstrating the potential of these compounds in advanced optical materials. researchgate.net
The photophysical properties of anthracene derivatives can be tuned by modifying their chemical structure. Attaching different functional groups to the anthracene core can alter their electronic properties, absorption and emission spectra, and intermolecular interactions, thereby optimizing them for specific applications. mdpi.com This tunability, combined with the inherent light-harvesting capabilities of the anthracene scaffold, makes compounds like this compound promising candidates for the development of novel photonic devices and materials.
Computational Chemistry and Theoretical Modeling of 1,3 Dimethylanthracene
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,3-Dimethylanthracene. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and other key molecular characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the equilibrium geometry of molecules, which corresponds to the minimum energy conformation. For polycyclic aromatic hydrocarbons like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d), can predict bond lengths and angles with high accuracy. While specific computational studies on the 1,3-isomer are not prevalent in the surveyed literature, studies on the related 2,3-dimethylanthracene have utilized these methods for geometry optimization tandfonline.com. The resulting geometry for this compound would feature a planar anthracene (B1667546) core with the methyl groups attached to the 1 and 3 positions, causing minor steric-induced distortions from perfect planarity.
Ionization Potential (IP) and Electron Affinity (EA) are critical electronic properties that dictate a molecule's ability to participate in charge-transfer processes. The IP is the energy required to remove an electron, while the EA is the energy released when an electron is added. These can be calculated using the delta-SCF (Self-Consistent Field) method within the DFT framework openmx-square.orgusd.ac.id. This involves performing separate total energy calculations for the neutral (N), cationic (N-1), and anionic (N+1) species.
Ionization Potential (IP) = E(N-1) - E(N)
Electron Affinity (EA) = E(N) - E(N+1)
These values are crucial for assessing the charge injection efficiency of materials in electronic devices usd.ac.id.
| Property | Methodology | Typical Calculated Value |
|---|---|---|
| C-C Bond Length (Aromatic) | B3LYP/6-311+G(d) | 1.37 - 1.45 Å |
| C-C Bond Length (Methyl-Ring) | B3LYP/6-311+G(d) | ~1.51 Å |
| Ionization Potential (IP) | ΔSCF | ~7.0 - 7.5 eV |
| Electron Affinity (EA) | ΔSCF | ~0.5 - 1.0 eV |
To understand the optical properties of this compound, such as its absorption spectrum, Time-Dependent Density Functional Theory (TDDFT) is the method of choice cecam.org. TDDFT is an extension of DFT that allows for the calculation of electronic excited states cam.ac.uk. The calculations yield vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground state's equilibrium geometry, and oscillator strengths, which relate to the intensity of the corresponding absorption peaks cam.ac.ukresearchgate.net.
For aromatic molecules like anthracene, the lowest excited states are typically π → π* transitions. The introduction of methyl groups at the 1 and 3 positions will cause slight shifts in the absorption bands (typically bathochromic, or red-shifts) compared to unsubstituted anthracene due to their electron-donating nature. TDDFT calculations can precisely quantify these shifts and help assign the character of each electronic transition researchgate.net.
Molecular Orbital (MO) theory provides a framework for understanding the distribution of electrons in a molecule and how this changes upon ionization. In the cation and anion radicals of this compound, an unpaired electron resides in what was formerly the Highest Occupied Molecular Orbital (HOMO) or the Lowest Unoccupied Molecular Orbital (LUMO), respectively.
The methyl groups play a crucial role in stabilizing these radical ions through hyperconjugation. Hyperconjugation is the interaction of electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital, which results in an extended molecular orbital that increases stability frontiersin.org.
In the this compound cation radical, there is a stabilizing interaction between the filled σ orbitals of the methyl C-H bonds and the partially empty π-system of the anthracene core. Conversely, in the anion radical, the interaction is between the filled π-system and the empty σ* orbitals of the C-H bonds. These interactions delocalize electron density (or spin density) and are key to understanding the electronic structure of the radicals. Studies on other dimethylanthracene radical ions have shown that a hyperconjugation model is essential for accurately reproducing experimental electron spin resonance (ESR) data, which maps the distribution of the unpaired electron utexas.edu.
Natural Bond Orbital (NBO) analysis is a technique used to translate the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, corresponding to a classical Lewis structure wisc.edu.
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. For a semi-rigid molecule like this compound, the primary application of MD would be for conformational analysis of the methyl groups. The anthracene core is essentially planar and rigid, but the two methyl groups can rotate about their C-C single bonds.
An MD simulation or a potential energy surface scan can be used to determine the rotational barrier of these methyl groups. This involves calculating the molecule's total energy as a function of the dihedral angles defining the orientation of the methyl hydrogens relative to the aromatic ring. This analysis would reveal the most stable (lowest energy) conformations and the energy required to rotate the methyl groups. Due to the low steric hindrance in this compound compared to more crowded isomers, these rotational barriers are expected to be relatively small. While extensive MD simulations are more commonly applied to large, flexible biomolecules, the principles are applicable to study the dynamics of substituent groups on smaller molecules mdpi.commdpi.com.
Theoretical Studies of Reaction Mechanisms
Theoretical chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions. For this compound, a key reaction is the Diels-Alder cycloaddition, where the central ring of the anthracene moiety acts as a diene.
Computational studies can map the entire reaction pathway from reactants to products. This is typically done by locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state gives the activation energy (Ea) of the reaction, which is a critical determinant of the reaction rate. DFT calculations are widely used for this purpose. Methods like Reaction Force Analysis can further dissect the activation energy into contributions from structural rearrangements and electronic changes along the reaction coordinate researchgate.net. By comparing the activation energies for different dienophiles or for reactions at different positions on the anthracene core, theoretical studies can predict reactivity and selectivity, providing insights that are crucial for synthetic chemistry acs.org.
Cycloaddition Reaction Energetics and Mechanisms (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)
Cycloaddition reactions are fundamental processes in organic chemistry, and the anthracene core is a well-known participant, particularly in Diels-Alder reactions. Computational studies, primarily using Density Functional Theory (DFT), are employed to explore the potential energy surfaces of these reactions, identifying transition states, intermediates, and products.
Diels-Alder Reactions: The anthracene framework typically undergoes [4+2] cycloaddition across the central 9,10-positions. The reactivity is governed by the energy required to distort the planar aromatic system into the boat-like conformation of the transition state and the electronic interaction between the diene (anthracene) and the dienophile. For substituted anthracenes, the position and electronic nature of the substituents influence the activation barriers. While specific computational studies on the Diels-Alder reactions of this compound are not prominent in the reviewed literature, studies on related polycyclic aromatic hydrocarbons (PAHs) show that activation barriers can be correlated with properties of the PAH, such as its size and electronic structure. nih.gov For instance, DFT calculations (BP86-D3/def2-TZVPP//RI-BP86-D3/def2-SVP level) on the reactions of various PAHs with maleic anhydride have been performed to understand reactivity trends. nih.gov The methyl groups in this compound are expected to have a minor electronic effect on the primary reaction site (positions 9 and 10) compared to substitution directly on the central ring (e.g., 9,10-dimethylanthracene). However, steric hindrance is not anticipated to be a significant factor for reactions at the 9,10-positions. The mechanism for these reactions is generally found to be a concerted, though often asynchronous, process. researchgate.netresearchgate.net
1,3-Dipolar Cycloadditions: These reactions are a versatile method for constructing five-membered heterocyclic rings. nih.govijrpc.com A 1,3-dipole, such as an azide or a nitrile oxide, reacts with a dipolarophile—in this case, the anthracene core. nih.gov The regioselectivity and energetics of these reactions are governed by Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. nih.govwikipedia.org Depending on the relative energies of these orbitals, the reaction can be classified as normal or inverse electron-demand. nih.gov DFT-based reactivity indices can be used to predict the regioselectivity in polar, asynchronous cycloadditions by identifying the most favorable interactions between the nucleophilic and electrophilic centers of the reactants. researchgate.net While specific models for this compound are not detailed, theoretical studies on other systems show that the reaction mechanism is typically a concerted, polar process. mdpi.com
The table below illustrates typical activation energies calculated for Diels-Alder reactions of related aromatic systems, providing context for the expected reactivity of this compound.
| Reactants | Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) |
| Phenanthrene + Maleic Anhydride | Diels-Alder | BP86-D3/def2-TZVPP | ~27.5 nih.gov |
| Anthracene + Maleic Anhydride | Diels-Alder | BP86-D3/def2-TZVPP | ~25.0 nih.gov |
| 2-Methyl-1,3-butadiene + Formaldehyde (BF3 catalyzed) | Polar Diels-Alder | MPWB1K/6-311G(d,p) | < 2.2 mdpi.com |
| Benzonitrile N-oxide + β-phosphoryl nitroethene | 1,3-Dipolar Cycloaddition | DFT | Kinetically favorable mdpi.com |
Influence of Solvation Effects on Reaction Pathways
Solvents can significantly alter the energetics and even the mechanism of a chemical reaction. Computational models account for these effects primarily through implicit or explicit solvation models. The Polarizable Continuum Model (PCM) is a widely used implicit method where the solvent is treated as a continuous dielectric medium, which polarizes in response to the solute's charge distribution. mdpi.com
For cycloaddition reactions, the polarity of the solvent can be a critical factor. In non-polar solvents, concerted mechanisms are generally favored for Diels-Alder and 1,3-dipolar cycloadditions. orientjchem.org However, in polar solvents, stepwise mechanisms involving zwitterionic intermediates can become competitive or even preferred, as the polar solvent stabilizes the charge-separated intermediate and the corresponding transition states. orientjchem.org
Theoretical studies on various cycloadditions have demonstrated this principle. For example, DFT calculations on the cycloaddition of ketenes with cyclopentadiene show that polar solvents can stabilize zwitterionic intermediates, altering the mechanism from a concerted gas-phase process to a stepwise one in solution. orientjchem.org Similarly, in 1,3-dipolar cycloadditions, solvent acidity and basicity can positively or negatively affect the reaction rate by solvating the reactants and the transition state differently. rdd.edu.iq Although specific computational studies modeling solvation effects on this compound's reactivity were not found, these general principles would apply. The reaction of this compound would be expected to proceed via a concerted pathway in non-polar solvents like toluene, while the potential for a stepwise pathway would increase in polar solvents like acetonitrile or water, depending on the specific dienophile or dipole involved.
Structure-Property Relationship Predictions through Computational Models
Computational models are instrumental in predicting the biological and physical properties of chemical compounds based on their molecular structure. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are key tools in this area.
Prediction of Biodegradation Rates and Mutagenicity for Dimethylanthracene Isomers
Biodegradation: The environmental fate of PAHs like this compound is a significant concern. Computational methods can predict the likelihood of a chemical being biodegradable. figshare.com These models often use molecular descriptors such as size, flexibility, hydrophilicity, and structural fragments to classify compounds as readily biodegradable (RB) or not readily biodegradable (NRB). figshare.com Generally, smaller, more flexible, and more hydrophilic molecules tend to be more easily biodegraded. figshare.com While specific biodegradation predictions for dimethylanthracene isomers are not available, computational frameworks like BNICE can be used to predict novel biodegradation pathways for xenobiotics by considering known enzymatic reaction rules. nih.gov For the dimethylanthracene isomers, properties like the octanol-water partition coefficient (logP) and the presence of the methyl groups, which can be sites for initial oxidative attack by microorganisms, would be key inputs for such predictive models.
Mutagenicity: Many PAHs are known to be mutagenic, often after metabolic activation to electrophilic intermediates like diol epoxides. mdpi.com QSAR models are powerful in silico tools for predicting the mutagenicity of compounds, which is particularly useful for assessing chemicals that are difficult to test experimentally. nih.gov These models relate a molecule's structure to its biological activity using molecular descriptors. For PAHs, descriptors often include molecular orbital energies (HOMO, LUMO), charge distribution, and parameters related to the formation of carbocations in the "bay region" of the molecule. mdpi.comeuropa.eu The electrophilic theory of genotoxic carcinogenicity forms the basis for many of these models, which aim to identify structural alerts—substructures that are known to be associated with electrophilic reactivity. europa.eu The mutagenic potential of different dimethylanthracene isomers would be expected to vary based on the location of the methyl groups, which influences their metabolism and the stability of the resulting carbocations.
The table below lists key molecular descriptors often used in QSAR models for predicting these properties.
| Property | Relevant Molecular Descriptors | Rationale |
| Biodegradation | Molecular Weight, Flexibility (Number of Rotatable Bonds), logP (Hydrophilicity), Presence of specific functional groups | Smaller, more water-soluble, and flexible molecules are generally more accessible to microbial enzymes. figshare.com |
| Mutagenicity | HOMO/LUMO Energies, Ionization Potential, Bay Region Geometry, Stability of Metabolites (e.g., Diol Epoxides) | Relates to the ease of metabolic activation and the reactivity of the ultimate carcinogen with DNA. mdpi.comeuropa.eu |
Theoretical Assessment of Electronic Coupling Constants and Spectral Signatures
Electronic Coupling: Electronic coupling is a measure of the interaction between the electronic states of two or more molecules, which is fundamental for understanding processes like excitation energy transfer. While not directly applicable to a single molecule like this compound, the principles are used to study its interactions with other molecules or its potential to form aggregates like excimers. Computational methods can quantify these interactions, which are crucial in materials science applications of PAHs. arxiv.org
Spectral Signatures: Computational quantum chemistry is highly effective at predicting the electronic absorption and emission spectra of molecules. olemiss.edu Methods like Time-Dependent Density Functional Theory (TD-DFT) and more advanced ab initio methods such as CASPT2 and SCS-ADC(2) are used to calculate the vertical excitation energies (corresponding to absorption maxima) and oscillator strengths (corresponding to absorption intensities). rsc.orgresearchgate.netrsc.org
For PAHs, the electronic spectra are characterized by transitions between π-orbitals. The position of the methyl groups on the anthracene core in the 1,3-isomer will cause slight shifts (typically bathochromic, i.e., to longer wavelengths) in the absorption bands compared to the parent anthracene molecule due to the electron-donating inductive effect of the alkyl groups. Computational studies on other PAHs like naphthalene and pyrene (B120774) have shown that these methods can accurately predict their electronic states and the impact of structural modifications on their spectra. rsc.orgresearchgate.netrsc.org For instance, calculations can distinguish between the energies of different singlet excited states, which helps in understanding the fluorescence properties of these molecules. rsc.orgarxiv.org
The following table shows examples of computationally predicted excitation energies for related PAHs, illustrating the type of data generated to predict spectral signatures.
| Molecule | Excited State | Computational Method | Calculated Excitation Energy (eV) |
| Pyracene | S1 (A¹B₃ᵤ) | SCS-ADC(2) | 3.98 researchgate.netrsc.org |
| Chrysene | Singlet-Singlet | AM1 | 3.1 arxiv.org |
| Chrysene | Singlet-Triplet | AM1 | 2.5 arxiv.org |
Advanced Research Applications of 1,3 Dimethylanthracene and Its Derivatives
Applications in Materials Science
The rigid, planar, and aromatic structure of the anthracene (B1667546) moiety provides a robust backbone for creating materials with desirable electronic and photophysical characteristics. The substitution with methyl groups can further tune these properties, influencing solubility, molecular packing, and energy levels.
Anthracene derivatives are a cornerstone in the development of materials for organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields and thermal stability. mnstate.edu In OLEDs, these molecules can function as the emissive layer, where charge carriers recombine to produce light, or as host materials for phosphorescent dopants. The methyl groups on the anthracene core can influence the emission color, efficiency, and lifetime of the device by altering the molecule's energy levels and preventing aggregation-caused quenching.
While specific performance data for 1,3-dimethylanthracene in OLEDs is not extensively detailed in the literature, theoretical studies on related isomers provide insight into their potential. Quantum chemical calculations on 2,3-dimethylanthracene, for instance, have highlighted its excellent Light Harvesting Efficiency (LHE), suggesting that dimethylanthracene structures are promising candidates for use in dye-sensitized solar cells (DSSCs), a type of organic photovoltaic. tandfonline.com This indicates a potential for such molecules to be effective in light-absorbing applications within OPVs.
Table 1: Potential Roles of Anthracene Derivatives in Organic Electronics This table is interactive. Click on the headers to sort.
| Application | Potential Role | Influencing Factors of Methyl Groups |
|---|---|---|
| OLEDs | Blue Emitting Material | Tuning of HOMO/LUMO energy gap, influencing emission wavelength. |
| OLEDs | Host for Phosphorescent Emitters | High triplet energy to ensure efficient energy transfer to the dopant. |
| OPVs/DSSCs | Light-Absorbing Dye | Enhanced Light Harvesting Efficiency (LHE) and molar extinction coefficient. tandfonline.com |
The incorporation of rigid aromatic units like dimethylanthracene into polymer chains is a strategy used to create materials with tailored properties. This approach is notably used in the synthesis of Polymers of Intrinsic Microporosity (PIMs). Although research has often focused on other isomers, the principles are broadly applicable. For example, monomers based on 9,10-dimethylanthracene (B165754) have been used to create PIMs. rsc.org The contorted and rigid nature of the anthracene unit prevents efficient packing of the polymer chains, which results in a high free volume and creates intrinsic microporosity.
These microporous polymers exhibit high surface areas and are investigated for applications in gas separation and storage. The integration of the dimethylanthracene moiety can enhance the polymer's thermal stability and influence its gas permeability and selectivity, making such materials potentially useful for carbon dioxide capture or hydrogen storage. rsc.org
Photochromic materials can reversibly change their color and absorption properties upon exposure to light, making them suitable for applications like smart windows, optical data storage, and molecular switches. nih.gov The anthracene framework can be incorporated into larger molecular systems to create or modify photochromic behavior.
Research has shown that attaching anthracene substituents to photochromic molecules, such as those from the dithienylethene family, can influence their switching properties. rsc.org The anthracene unit can affect the electronic states of the molecule, thereby altering the wavelengths required for switching and the stability of the different isomeric states. While specific studies detailing this compound in this role are limited, its inherent fluorescence and rigid structure make it a candidate for integration into more complex photo-responsive systems where its properties could be harnessed to design advanced optoelectronic devices.
Catalysis and Organocatalysis
In synthetic organic chemistry, the anthracene scaffold serves as a reactive diene. Furthermore, its derivatives are key substrates in catalyzed reactions that are fundamental to constructing complex molecules.
In the context of the Diels-Alder reaction, a powerful [4+2] cycloaddition for forming six-membered rings, dimethylanthracenes function not as catalysts but as the diene reactant. The central ring of the anthracene core acts as the four-pi-electron component that reacts with a two-pi-electron component, the dienophile. mnstate.edupraxilabs.com
A notable characteristic of anthracene as a diene is its aromaticity. The involvement of the central ring in the reaction results in a loss of aromatic stabilization, which makes anthracene and its derivatives less reactive than many non-aromatic dienes. mnstate.edumnstate.edu Consequently, these reactions often require elevated temperatures to proceed efficiently. praxilabs.com The reaction can also be reversible, a property that has been exploited in dynamic chemical systems, for example, in the reaction between 9,10-dimethylanthracene and fullerenes. nih.gov The methyl groups on the anthracene ring can influence the reaction kinetics and the stability of the resulting cycloadduct.
Table 2: The Diels-Alder Reaction Featuring an Anthracene Derivative This table is interactive. Click on the headers to sort.
| Component | Role | Key Characteristics | Example |
|---|---|---|---|
| Dimethylanthracene | Diene | Aromatic; provides 4 π-electrons; reactivity is lower than non-aromatic dienes. mnstate.edu | This compound |
| Alkene/Alkyne | Dienophile | Provides 2 π-electrons; reactivity enhanced by electron-withdrawing groups. | Maleic Anhydride praxilabs.com |
| Product | Cycloadduct | A bridged, six-membered ring is formed across the central ring of the anthracene. | 9,10-dihydroanthracene (B76342) derivative |
While dimethylanthracene itself is not a catalyst, its reactions can be significantly accelerated by catalysts. A modern approach in organocatalysis involves the use of stable carbocations as metal-free Lewis acids. lookchem.com Specifically, trityl carbocation salts, such as [Ph₃C][BArF], have been identified as highly efficient catalysts for the Diels-Alder reactions of anthracene derivatives. nih.gov
In this catalytic cycle, the carbocation Lewis acid activates the dienophile by coordinating to it, which lowers its LUMO (Lowest Unoccupied Molecular Orbital) energy. This activation makes the dienophile more electrophilic and thus more reactive towards the electron-rich diene (the dimethylanthracene). This catalytic method offers good selectivity and high efficiency under mild conditions, representing a significant advancement over uncatalyzed, thermally-driven reactions. nih.gov The versatility of these carbocation catalysts allows for their application to a range of substrates in the anthracene family. lookchem.comdiva-portal.org
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. These molecular assemblies are held together by non-covalent intermolecular forces, a field of growing interest for the development of new materials and functional systems. Within this field, host-guest interactions, where a host molecule forms a complex with a guest molecule, are fundamental. This compound, with its specific steric and electronic properties, serves as an interesting subject for such studies.
Cyclodextrin (B1172386) Inclusion Complexation and Dimer Formation in Nanocavities
Cyclodextrins are macrocyclic oligosaccharides that possess a hydrophobic inner cavity and a hydrophilic exterior, making them capable of encapsulating hydrophobic guest molecules in aqueous solutions. rsc.org This encapsulation can significantly alter the photophysical properties of the guest molecule, such as its fluorescence and stability. nitschkegroup-cambridge.com
Research into the behavior of substituted anthracenes within the nanocavities of cyclodextrins has revealed interesting phenomena. For instance, studies on various mono- and di-substituted anthracenes have shown that the confined environment of a γ-cyclodextrin nanocavity can promote the formation of self-assembled dimers. This is evidenced by the appearance of excimer-like fluorescence, which is characteristic of the formation of an excited-state complex between two identical molecules. The fluorescence excitation spectra of these dimers within the cyclodextrin cavity show a splitting of the electronic transition, which is a clear indication of dimer formation.
While direct studies on the inclusion complexation of this compound with cyclodextrins are not extensively documented in the reviewed literature, the behavior of other dimethylanthracene isomers and substituted anthracenes provides a strong basis for predicting its interactions. The hydrophobic nature of the this compound molecule would favor its inclusion within the cyclodextrin cavity. The dimensions of the cyclodextrin would play a crucial role in determining the stoichiometry of the inclusion complex and the potential for dimer formation.
Table 1: Characteristics of Cyclodextrin Inclusion Complexes with Anthracene Derivatives
| Feature | Description |
|---|---|
| Host Molecule | Cyclodextrins (e.g., γ-cyclodextrin) |
| Guest Molecule | Substituted Anthracenes |
| Driving Force | Hydrophobic interactions between the guest and the cyclodextrin cavity |
| Key Phenomenon | Formation of self-assembled dimers within the nanocavity |
| Spectroscopic Evidence | Excimer-like fluorescence and exciton (B1674681) splitting in excitation spectra |
Applications as Molecular Containers
The concept of molecular containers involves the use of molecules to encapsulate other atoms or molecules, thereby isolating them from the external environment. This can lead to the stabilization of reactive species or the control of chemical reactions. While specific applications of this compound as a molecular container are not detailed in the available literature, the broader class of anthracene derivatives has been explored for the construction of host-guest systems. nih.gov
The rigid, planar structure of the anthracene core makes it a suitable building block for larger, cage-like molecules. By functionalizing the anthracene skeleton with appropriate groups, it is possible to create cavities of specific sizes and shapes, capable of selectively binding guest molecules. These host-guest interactions can be modulated by external stimuli, such as light or the presence of other chemical species, leading to potential applications in areas like controlled release and chemical sensing. The study of such systems with anthracene derivatives provides a foundation for the potential future design of molecular containers based on this compound. nih.gov
Environmental Chemistry Research
The presence of polycyclic aromatic hydrocarbons (PAHs) in the environment is a significant concern due to their potential toxicity and persistence. health.state.mn.us Alkylated PAHs, such as this compound, are common components of this environmental contamination and can exhibit different behaviors and toxicities compared to their parent compounds. nih.gov
Research into Pollution Detection and Environmental Monitoring
The intrinsic fluorescence of anthracene and its derivatives makes them promising candidates for the development of fluorescent chemosensors for the detection of pollutants. rroij.com The fluorescence of these compounds can be quenched or enhanced in the presence of specific analytes, providing a detectable signal. chalcogen.ro
For example, the fluorescence of anthracene can be quenched by nitroaromatic compounds, which are common environmental pollutants. chalcogen.ro This quenching can occur through various mechanisms, including the formation of a non-fluorescent complex between the anthracene derivative and the quencher. While direct studies employing this compound for pollution detection are not widely reported, its fluorescent properties suggest its potential in this area. The methyl substituents on the anthracene ring can influence its photophysical properties and its interaction with potential analytes, which could be exploited for the development of selective and sensitive environmental sensors.
Understanding Environmental Transformation and Degradation Pathways of Alkylated PAHs
Alkylated PAHs are known to be more persistent in the environment than their non-alkylated parent compounds. nih.gov Understanding their transformation and degradation is crucial for assessing their environmental fate and impact. The biodegradation of anthracene has been studied, and various microorganisms have been shown to degrade it. chemeo.com
The metabolic pathways for the degradation of anthracene by some bacteria involve initial oxidation to form dihydroxy-anthracene and anthraquinone (B42736). chemeo.com For alkylated anthracenes, the position and number of alkyl groups can significantly affect the rate and pathways of degradation. While specific degradation pathways for this compound are not extensively detailed, it is expected to undergo similar microbial degradation processes, potentially at a slower rate than anthracene. The persistence of alkylated PAHs in soil and sediments is a key area of environmental research. nih.gov
Biomedical and Biological Research (excluding dosage/administration)
Anthracene and its derivatives have been the subject of significant interest in biomedical and biological research due to their diverse biological activities. rroij.com These compounds have been investigated for a range of applications, from anticancer agents to fluorescent probes for biological imaging. rroij.comnih.gov
The planar structure of the anthracene nucleus allows it to intercalate with DNA, a property that has been explored in the design of DNA-binding and cleaving agents. rroij.com Furthermore, the fluorescent properties of anthracene derivatives make them valuable tools for probing biological systems. They can be used as fluorescent labels for biomolecules or as sensors for specific biological analytes. nih.gov
While specific biomedical research on this compound is limited in the reviewed literature, the metabolism of the related compound 9,10-dimethylanthracene has been studied in rat liver microsomal preparations. This research identified several metabolites, including hydroxylated and dihydrodiol derivatives, providing insight into how dimethylanthracenes may be processed in biological systems. Such metabolic studies are crucial for understanding the potential biological activity and fate of these compounds. The general biological activities of anthracene derivatives suggest that this compound could also possess interesting properties worthy of further investigation in a biomedical context.
Table 2: Investigated Biological Activities of Anthracene Derivatives
| Application Area | Mechanism/Principle of Action |
|---|---|
| Anticancer Agents | Potential for intercalation with DNA and other biological activities. rroij.com |
| DNA Probes | The planar structure allows for interaction with DNA base pairs. rroij.com |
| Fluorescent Imaging | Intrinsic fluorescence can be utilized for cellular and subcellular imaging. nih.gov |
| Chemosensors | Fluorescence quenching or enhancement in the presence of specific biological molecules. rroij.com |
Molecular Docking Studies for Potential Bioactivity and Ligand Binding
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for studying the interaction between a ligand (potential drug) and its protein target. Anthracene derivatives have been the subject of such studies to explore their potential as therapeutic agents, particularly in anticancer research. journalcra.com
While specific docking studies on this compound are not extensively documented in publicly available research, studies on closely related isomers and derivatives provide insight into the potential bioactivity of the dimethylanthracene scaffold. For instance, computational analyses of compounds like 2,6-dimethoxyanthracene (B1585230) have been performed to evaluate their binding affinity to cancer-related protein targets. journalcra.com These in-silico studies calculate parameters such as binding energy, which indicates the strength of the interaction between the compound and the protein's active site. A lower binding energy generally suggests a more stable and potentially more effective interaction.
Research on various anthracene derivatives has identified them as promising leads for further investigation. journalcra.com The docking analysis helps to elucidate the binding modes and key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
Emerging Research Directions and Future Perspectives for 1,3 Dimethylanthracene
Development of Novel and Efficient Synthetic Routes to Complex 1,3-Dimethylanthracene Architectures
The synthesis of anthracene (B1667546) derivatives has evolved significantly, yet the development of methodologies for creating complex, functional architectures from asymmetrically substituted cores like this compound remains a compelling challenge. Future research is anticipated to move beyond simple preparations and focus on sophisticated synthetic strategies that allow for precise control over the final molecular structure.
Key future developments are expected in:
Directed C-H Functionalization: Leveraging the inherent reactivity of the anthracene core, researchers will likely explore transition-metal catalyzed C-H activation strategies to introduce additional functional groups at specific positions on the this compound backbone. This would enable the creation of highly substituted and electronically tuned molecules without the need for pre-functionalized starting materials.
Cross-Coupling Methodologies: Adapting powerful cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, will facilitate the construction of extended π-conjugated systems. This involves synthesizing halogenated or boronate ester derivatives of this compound as key building blocks for larger, multi-component molecular or polymeric systems.
Photochemical and Cyclization Reactions: Exploring intramolecular cyclization and photochemical reactions will be a pathway to novel, rigid, and three-dimensional structures. For instance, oxidative photocyclization of strategically designed precursors could yield larger, fused-ring systems incorporating the this compound motif.
These advanced synthetic routes are crucial for accessing new materials with tailored properties for a range of applications, from molecular electronics to advanced sensors.
Integration of this compound in Next-Generation Hybrid Materials for Optoelectronics
Anthracene derivatives are well-regarded for their excellent electronic and light-emitting properties. eurekalert.org The future integration of this compound into next-generation hybrid materials for optoelectronics is a promising avenue of research. The specific placement of the methyl groups at the 1 and 3 positions influences the molecule's electronic structure, which can be harnessed to create materials with desirable characteristics for devices like Organic Light-Emitting Diodes (OLEDs) and organic solar cells.
Future research will likely focus on:
Host and Emitter Materials in OLEDs: The high fluorescence quantum yield characteristic of many anthracene derivatives makes them suitable as emitters or as host materials in OLEDs. Future work will involve designing and synthesizing this compound derivatives that exhibit efficient blue emission, a key challenge in display technology. The asymmetric nature of the molecule could also be exploited to disrupt crystal packing, potentially reducing self-quenching and improving solid-state luminescence.
Components in Organic Photovoltaics (OPVs): The anthracene core can act as a robust electron-donating unit in donor-acceptor molecules for OPVs. Research is expected to explore the synthesis of copolymers or small molecules where this compound is linked to electron-accepting moieties. The goal is to tune the HOMO/LUMO energy levels to optimize charge separation and transport, thereby enhancing solar cell efficiency. mdpi.com
Hybrid Perovskite Systems: Integrating organic molecules like this compound as surface passivating layers or as components in layered perovskite structures could enhance the stability and performance of perovskite-based solar cells and LEDs.
The narrow band gaps and high p-conjugation that can be achieved with anthracene derivatives make them strong candidates for new optoelectronic materials. nih.gov
Advanced Spectroscopic Probes for Real-Time Monitoring of Molecular Interactions
Fluorescent molecular probes are indispensable tools in biology, environmental science, and medicine for detecting and imaging specific analytes or changes in the microenvironment. nih.gov The anthracene scaffold, known for its intrinsic fluorescence, serves as an excellent platform for designing such probes. mdpi.commdpi.com The future development of this compound-based probes represents a sophisticated frontier in sensor technology.
Key research directions include:
Designing "Turn-On" or "Turn-Off" Probes: Future work will involve functionalizing the this compound core with specific recognition units (e.g., thioethers for hypochlorite or dithioacetals for mercury ions) that modulate the fluorescence through mechanisms like Photoinduced Electron Transfer (PET). nih.govmdpi.commdpi.com Binding of the target analyte would disrupt this process, leading to a significant increase ("turn-on") or decrease ("turn-off") in fluorescence intensity.
Probes for Cellular Imaging: By attaching targeting moieties, such as a triphenylphosphonium cation, probes based on this compound could be directed to specific organelles like mitochondria. mdpi.comnih.gov This would enable the real-time monitoring of dynamic processes, such as changes in pH or the concentration of reactive oxygen species within living cells. mdpi.com
Ratiometric Sensing: Creating probes with a built-in self-calibration mechanism is a major goal. This could be achieved by designing this compound derivatives that exhibit a shift in their emission wavelength upon interaction with an analyte, allowing for more accurate and quantitative measurements that are independent of probe concentration.
The development of these advanced probes relies on a deep understanding of how functionalization of the this compound skeleton alters its photophysical properties.
Deeper Computational Insights into Complex Photochemical and Photophysical Processes
Computational chemistry provides powerful tools to predict and understand the behavior of molecules in their excited states, guiding the design of new materials with optimized properties. nih.gov For this compound, deeper computational insights are essential to unlock its full potential. Future research will increasingly rely on high-level theoretical studies to explore its complex photochemical and photophysical processes.
Emerging areas of computational investigation include:
Excited-State Dynamics: Using methods like Time-Dependent Density Functional Theory (TD-DFT) and Complete Active Space Self-Consistent Field (CASSCF), researchers can model the electronic transitions and potential energy surfaces of this compound. acs.orgrsc.org This allows for the prediction of key parameters such as absorption and emission wavelengths, fluorescence quantum yields, and pathways for non-radiative decay. rsc.org
Modeling Photochemical Reactions: Theoretical studies can elucidate the mechanisms of photochemical reactions, such as photo-isomerization or cycloaddition. rsc.org For instance, computational analysis can predict the stability of intermediates and the energy barriers for different reaction pathways, which is crucial for applications in photochemistry and for understanding potential degradation pathways in optoelectronic devices. nih.gov
Structure-Property Relationships: Quantum chemical calculations can systematically investigate how the addition of different functional groups to the this compound core affects its electronic properties. nih.gov This allows for the in-silico screening of potential candidates for applications like TADF (Thermally Activated Delayed Fluorescence) emitters, where a small singlet-triplet energy gap is critical. rsc.orgktoeos.org
These computational approaches provide a cost-effective way to rationalize experimental observations and to design molecules with targeted functionalities before undertaking complex synthesis. tandfonline.com
| Property | This compound | 2,3-Dimethylanthracene | Data Source |
|---|---|---|---|
| Formula | C16H14 | C16H14 | chemeo.comnih.gov |
| Molecular Weight (g/mol) | 206.28 | 206.28 | chemeo.comnih.gov |
| ΔfH°gas (kJ/mol) | 210.69 | - | chemeo.com |
| logPoct/wat | 4.610 | - | chemeo.com |
| HOMO-LUMO Gap (eV) | - | ~3.7 (DFT) | tandfonline.com |
Exploration of this compound in Sustainable Catalytic Processes
The development of sustainable or "green" chemical processes is a paramount goal in modern chemistry, with photocatalysis emerging as a particularly powerful strategy. rsc.org Anthracene derivatives are known to participate in photocatalytic cycles, and the exploration of this compound in this context is a promising future direction.
Potential applications and research areas include:
Photosensitizers: this compound can absorb light and transfer the energy to other molecules, initiating chemical reactions. Its potential as a metal-free, organic photosensitizer for various transformations, such as oxidation or cross-coupling reactions, will be an important area of study. researchgate.net This aligns with the principles of green chemistry by replacing heavy-metal-based catalysts. unibo.it
Singlet Oxygen Generation: Like other anthracenes, this compound can be explored for its ability to produce singlet oxygen upon irradiation. This highly reactive species is valuable in organic synthesis and for the degradation of pollutants. Evaluating the efficiency of this compound in this role is a key step toward its application in photodynamic therapy and water purification.
Heterogenized Catalysts: To improve reusability and reduce waste, future research could focus on immobilizing this compound derivatives onto solid supports, such as polymers or silica nanoparticles. researchgate.net This would create robust, heterogeneous photocatalysts that can be easily separated from the reaction mixture and reused, enhancing the sustainability of the process. rsc.org
Biotechnological Applications and Environmental Remediation Strategies
The interaction of PAHs with biological systems and the environment is a double-edged sword. While some applications are beneficial, their persistence as pollutants necessitates effective remediation strategies.
Future research on this compound in this domain will likely follow two main paths:
Biotechnological Tools: Building on its potential as a fluorescent probe (as discussed in section 7.3), functionalized this compound derivatives could be developed for specific biotechnological applications. This includes their use in fluorescence microscopy for cellular imaging or as diagnostic tools in bioassays. The key will be to synthesize derivatives that are water-soluble and biocompatible, with high specificity for biological targets. nih.gov
Environmental Remediation: As a component of crude oil and combustion products, dimethylanthracenes are environmental pollutants. nih.gov Understanding the biodegradation of this compound is crucial for environmental science. Future studies will focus on identifying microbial strains and enzymatic pathways responsible for its degradation in soil and marine environments. nih.govnih.gov Research has shown that the rate of biodegradation of PAHs depends on factors like the degree of alkylation and prior exposure of the microbial community to hydrocarbons. nih.govresearchgate.netoneearth-oneocean.com Elucidating the specific metabolites of this compound will be essential for assessing its environmental fate and developing effective bioremediation technologies. nih.gov
Elucidation of Structure-Function Relationships at the Atomic and Molecular Scale
A fundamental goal in materials science is to understand how the precise arrangement of atoms in a molecule and molecules in a crystal dictates the macroscopic properties of the material. For this compound, elucidating these structure-function relationships is critical for its rational design in future applications.
Key areas for future investigation are:
Solid-State Packing and Crystal Engineering: The asymmetric structure of this compound is expected to lead to complex solid-state packing arrangements. High-resolution single-crystal X-ray diffraction studies will be essential to understand these structures. For instance, studies on the related isomer 2,3-Dimethylanthracene have revealed a pseudo-centrosymmetric lattice with dipolar structural disorder. researchgate.net Understanding how the 1,3-substitution pattern influences intermolecular interactions (e.g., C-H···π interactions) is crucial for controlling properties like charge mobility in organic semiconductors. rsc.org
Influence of Methyl Groups on Photophysics: The position of the methyl substituents directly impacts the electronic distribution and vibrational modes of the anthracene core. Advanced spectroscopic techniques combined with computational modeling can reveal how these substitutions affect the rates of intersystem crossing, internal conversion, and fluorescence. mdpi.comrsc.org This knowledge is vital for tuning the molecule's light-emitting characteristics.
Molecular Motion and Dynamics: Investigating the dynamics of the methyl groups and the anthracene backbone, particularly in the solid state, can provide insights into the material's stability and response to temperature. eurekalert.org Techniques like inelastic neutron scattering, as applied to 2,3-Dimethylanthracene, can probe these motions and validate lattice dynamical calculations, providing a complete picture of the material's behavior at the atomic scale. researchgate.net
By systematically studying how the unique 1,3-substitution pattern governs the molecule's properties, researchers can unlock new functionalities and design the next generation of advanced organic materials.
Q & A
Q. How can the thermodynamic properties of 1,3-Dimethylanthracene be experimentally determined, and what methodologies account for methyl group contributions?
To overcome challenges in measuring anthracene's thermodynamic properties, researchers synthesize this compound due to its lower melting point. After characterizing its properties (e.g., enthalpy of fusion, vapor pressure), group contribution theory is applied to subtract methyl group effects. This approach, funded by the U.S. Department of Energy (DOE), ensures accurate extrapolation to anthracene. Key techniques include differential scanning calorimetry (DSC) and vapor pressure measurements, with validation via computational modeling .
Q. What synthetic challenges arise during this compound preparation, and how can high-purity samples be achieved?
Synthesis involves regioselective methylation of anthracene, which requires precise control to avoid isomerization. Purification is optimized via column chromatography or recrystallization, with purity assessed using HPLC and -NMR. Contaminants like 9,10-Dimethylanthracene are monitored using retention time comparisons and spectral analysis. Methodologies from analogous dimethylanthracene syntheses (e.g., 9,10-isomer) inform best practices .
Q. What analytical techniques are most effective for characterizing this compound and its reaction products?
HPLC coupled with UV-Vis detection is ideal for quantifying this compound and its derivatives (e.g., oxidation products). - and -NMR provide structural confirmation, while mass spectrometry (MS) verifies molecular weight. For photophysical studies, fluorescence spectroscopy measures quantum yields (), with corrections for solvent effects and inner-filter artifacts .
Advanced Research Questions
Q. How can a two-compartment kinetic model be applied to assess this compound bioaccumulation in aquatic organisms?
Inspired by studies on 9,10-Dimethylanthracene in abalone, researchers expose organisms to controlled concentrations and measure uptake () and elimination () rates. Bioaccumulation factors (BCF) are calculated as . Tissue samples are analyzed via GC-MS, with data fitted to the model using nonlinear regression. This approach identifies concentration-dependent deviations and metabolic transformation pathways .
Q. What mechanistic insights can be gained from studying cycloaddition reactions of this compound with dienophiles?
Diels-Alder reactions are monitored via in-situ -NMR to track adduct formation. For example, reactions with fullerenes (e.g., ) are conducted in toluene under inert conditions. Product distributions (mono-, bis-adducts) are quantified using HPLC, and regioselectivity is explained via frontier molecular orbital (FMO) theory. Computational methods (DFT) validate observed stereochemistry .
Q. What limitations exist when using this compound as a chemical trap for singlet oxygen (1O2^1O_21O2) in non-aqueous electrochemical systems?
While 9,10-Dimethylanthracene is a well-established trap, the 1,3-isomer’s efficacy depends on reaction environment (e.g., solvent polarity, presence of superoxide). HPLC quantifies endoperoxide formation, but competing reactions (e.g., electron transfer) may reduce selectivity. Stability tests under varying potentials and temperatures are critical to validate trapping efficiency .
Q. How do substituent positions influence the photophysical properties of dimethylanthracene derivatives?
Comparative studies between 1,3- and 9,10-Dimethylanthracene reveal steric and electronic effects on fluorescence quantum yields (). Time-resolved spectroscopy measures radiative () and non-radiative () rate constants. For this compound, methyl groups may disrupt conjugation, reducing relative to the 9,10-isomer. Solvatochromic shifts further elucidate polarity-dependent behavior .
Methodological Notes
- Data Contradictions : While 9,10-Dimethylanthracene is widely studied, extrapolating its data to the 1,3-isomer requires caution due to structural differences. For example, bioaccumulation parameters (, ) may vary significantly between isomers .
- Advanced Techniques : Synchrotron X-ray diffraction and cryo-electron microscopy are emerging tools for crystallographic and degradation studies, though not yet applied to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
